molecular formula C17H21N5O2 B2938359 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one CAS No. 2380099-01-2

1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one

Cat. No. B2938359
CAS RN: 2380099-01-2
M. Wt: 327.388
InChI Key: SOSRKYPPLFEPCZ-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment option for inflammatory and fibrotic diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit significant activity against various types of cancer cells, as well as anti-inflammatory and anti-fibrotic properties. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory and fibrotic diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for larger scale production.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-methoxypyridine with 2-amino-4-isopropylpyrimidine in the presence of a base to form 1-(2-methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazine. This intermediate is then reacted with an acid in the presence of a coupling agent to yield the final product, 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment option for inflammatory and fibrotic diseases.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12(2)17-19-7-5-14(20-17)21-8-9-22(16(23)11-21)13-4-6-18-15(10-13)24-3/h4-7,10,12H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSRKYPPLFEPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)-4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-2-one

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